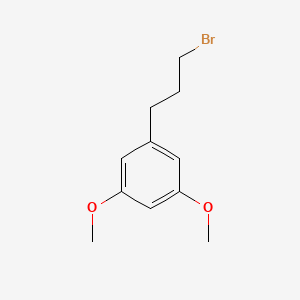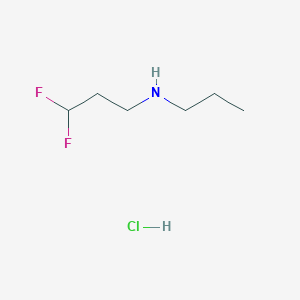
(3,3-Difluoropropyl)(propyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluoropropyl)(propyl)amine hydrochloride is an organic compound with the molecular formula C6H14ClF2N. It is a derivative of propylamine, where two hydrogen atoms on the propyl group are replaced by fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropropyl)(propyl)amine hydrochloride typically involves the reaction of 3,3-difluoropropylamine with propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,3-difluoropropylamine and propylamine.
Reaction: The two amines are reacted in the presence of hydrochloric acid.
Product Formation: this compound is formed as a crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities.
化学反応の分析
Types of Reactions
(3,3-Difluoropropyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of (3,3-diiodopropyl)(propyl)amine hydrochloride.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of simpler amines or hydrocarbons.
科学的研究の応用
(3,3-Difluoropropyl)(propyl)amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,3-Difluoropropyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3,3-Difluoropropyl)(methyl)amine hydrochloride
- (3,3-Difluoropropyl)(ethyl)amine hydrochloride
- (3,3-Difluoropropyl)(butyl)amine hydrochloride
Uniqueness
(3,3-Difluoropropyl)(propyl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the propyl group enhances its reactivity and stability compared to other similar compounds.
特性
分子式 |
C6H14ClF2N |
|---|---|
分子量 |
173.63 g/mol |
IUPAC名 |
3,3-difluoro-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13F2N.ClH/c1-2-4-9-5-3-6(7)8;/h6,9H,2-5H2,1H3;1H |
InChIキー |
DKDHDFJTBQYZOV-UHFFFAOYSA-N |
正規SMILES |
CCCNCCC(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
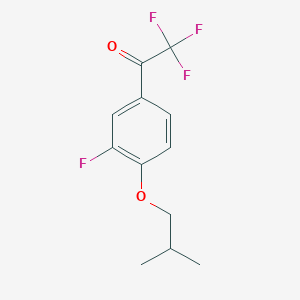
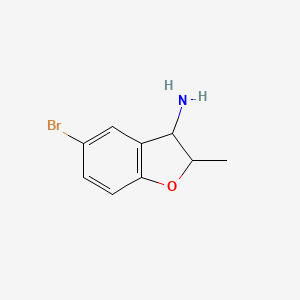
![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
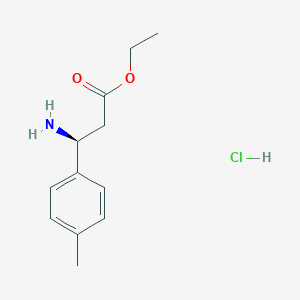

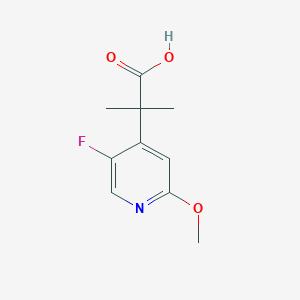
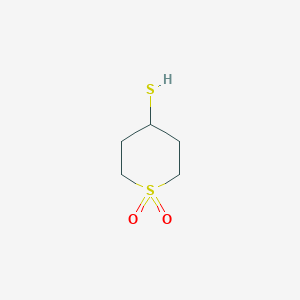
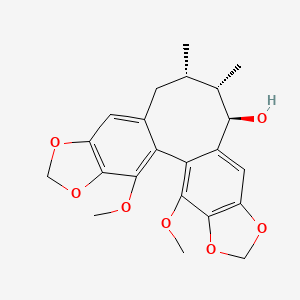
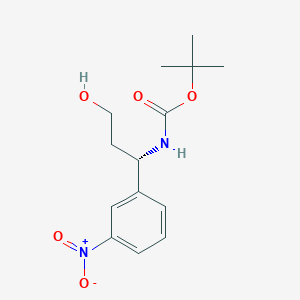
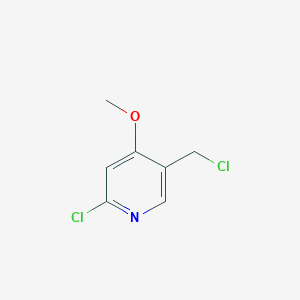
![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
